5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
Overview
Description
5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid is a chemical compound with the empirical formula C8H5BrN2O2 . It is a solid substance and its molecular weight is 241.04 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)c1cc2cc(Br)cnc2[nH]1
. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 241.04 and its empirical formula is C8H5BrN2O2 .Scientific Research Applications
Synthesis of Heterocycles
- A notable application of 5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid is in the synthesis of various heterocycles. For instance, Alekseyev et al. (2015) developed a method for synthesizing hard-to-reach heterocycles containing this framework through Fischer indole cyclization in polyphosphoric acid. This method is valuable for constructing a 5-bromo-7-azaindole scaffold with various substituents, showcasing the versatility of this compound in creating diverse heterocyclic structures (Alekseyev, Amirova, & Terenin, 2015).
Antibacterial Activity
- Some derivatives of this compound exhibit antibacterial activity. For example, Toja et al. (1986) synthesized a series of carboxylic acids derived from this compound, one of which demonstrated in vitro antibacterial properties. This indicates potential applications in developing new antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Intermediate in Synthesis of Insecticides
- Niu Wen-bo (2011) highlighted its role as an important intermediate in the synthesis of chlorantraniliprole, a new insecticide. The synthesis involves multiple steps, including bromination and hydrolysis, underscoring the chemical's significance in producing agriculturally important compounds (Niu Wen-bo, 2011).
Organometallic Complex Formation
- The compound has been utilized in the formation of organometallic complexes with potential anticancer properties. Stepanenko et al. (2011) synthesized organometallic complexes using 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, demonstrating its application in developing novel therapeutic agents (Stepanenko, Novak, Mühlgassner, et al., 2011).
Crystal Structure Analysis
- Anuradha et al. (2014) conducted a study on the crystal structure of a derivative of this compound. Their work provides insights into the molecular and crystal structures, which are crucial for understanding the chemical's behavior and potential applications in various fields (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements associated with this compound include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
A structurally similar compound, methyl 5-bromo-7-azaindole-2-carboxylate, has been reported to act as an antagonist for corticotropin-releasing hormone receptor 2 (crhr2) . The role of CRHR2 is to mediate the stress response in the body, and antagonists can help treat or prevent disorders in which CRHR1 and/or CRHR2 are involved .
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-2-1-4-5(11-7)3-6(10-4)8(12)13/h1-3,10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMLLVBNKAZHMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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